2-Fluorobutane-1,4-diaminedihydrochloride
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Overview
Description
2-fluorobutane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C4H13Cl2FN2. It is a fluorinated diamine, which means it contains two amine groups (-NH2) and a fluorine atom attached to a butane backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobutane-1,4-diamine dihydrochloride typically involves the fluorination of butane-1,4-diamine. One common method is the reaction of butane-1,4-diamine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-fluorobutane-1,4-diamine dihydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluorobutane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluorobutane-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluorobutane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The amine groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-chlorobutane-1,4-diamine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-bromobutane-1,4-diamine:
Uniqueness
2-fluorobutane-1,4-diamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H13Cl2FN2 |
---|---|
Molecular Weight |
179.06 g/mol |
IUPAC Name |
2-fluorobutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H |
InChI Key |
AWQQGUHYVGCVHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CN)F.Cl.Cl |
Origin of Product |
United States |
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